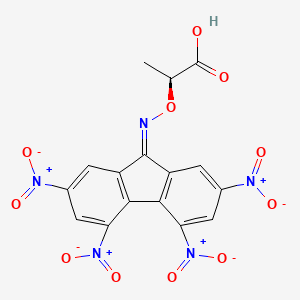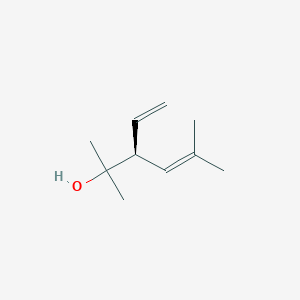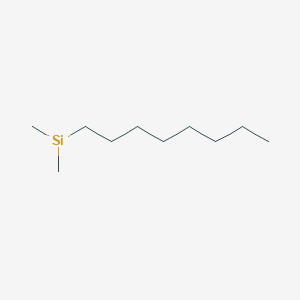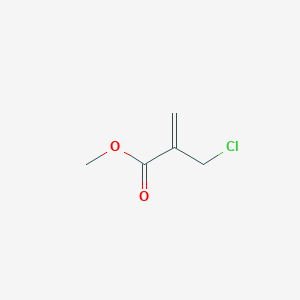
4-Chloropyridin-3-ylboronic acid
Descripción general
Descripción
4-Chloropyridin-3-ylboronic acid is a chemical compound that has gained significant attention in the field of chemistry and pharmaceuticals. It has a molecular formula of C5H5BClNO2 .
Synthesis Analysis
The synthesis of 4-Chloropyridin-3-ylboronic acid involves the use of potassium carbonate and bis-triphenylphosphine-palladium (II) chloride in 1,4-dioxane and water at 80℃ for 3 hours . The reaction is carried out under an inert atmosphere .Chemical Reactions Analysis
Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions among them. An excellent understanding of the chemical properties and biocompatibility of BA-based compounds has inspired the exploration of novel chemistries using boron to fuel emergent sciences .Aplicaciones Científicas De Investigación
Self-Assembly and Material Science
4-Chloropyridin-3-ylboronic acid has been explored in the self-assembly and exfoliation of molecular solids. A study by Fornasari et al. (2018) demonstrated the self-assembly of 4-pyridinylboronic acid into tetrameric macrocycles via B–N bond formation, leading to materials that can be exfoliated into thinner sheets. This process was elucidated using techniques such as Fourier transform infrared spectroscopy, transmission electron microscopy, and atomic force microscopy, underscoring the potential of 4-Chloropyridin-3-ylboronic acid derivatives in the development of novel material structures Fornasari et al., 2018.
Luminescence and Sensing
The compound has also been integrated into systems for selective sensitization of luminescence. Park et al. (2014) designed triarylboron-functionalized dipicolinic acids, demonstrating their effectiveness in selectively sensitizing the emissions of Eu(III) and Tb(III) ions with high quantum efficiency upon excitation. This indicates the potential of 4-Chloropyridin-3-ylboronic acid derivatives in developing luminescent materials and sensors Park et al., 2014.
Analytical Chemistry
In analytical chemistry, derivatives of 4-Chloropyridin-3-ylboronic acid have been utilized for glucose quantification in physiological conditions. Boduroglu et al. (2005) identified 3-Pyridinylboronic acid as a key sensing element for reversible sugar complexation in aqueous solutions, demonstrating its utility in a simple colorimetric titration of glucose. This research highlights the potential of 4-Chloropyridin-3-ylboronic acid in developing non-invasive glucose monitoring systems Boduroglu et al., 2005.
Organic Synthesis and Drug Discovery
Furthermore, 4-Chloropyridin-3-ylboronic acid and its derivatives have been employed in the synthesis of complex organic molecules and potential drug candidates. For example, Zhang et al. (2005) identified a novel apoptosis inducer, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, through high-throughput screening, which was found to be active against several cancer cell lines. This study underscores the role of 4-Chloropyridin-3-ylboronic acid derivatives in the discovery and development of new therapeutic agents Zhang et al., 2005.
Safety And Hazards
Propiedades
IUPAC Name |
(4-chloropyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BClNO2/c7-5-1-2-8-3-4(5)6(9)10/h1-3,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMEPMEDDZNANPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00476862 | |
| Record name | 4-Chloropyridin-3-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00476862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloropyridin-3-ylboronic acid | |
CAS RN |
452972-10-0 | |
| Record name | B-(4-Chloro-3-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=452972-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloropyridin-3-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00476862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloropyridine-3-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Chloropyrazolo[1,5-a]pyridine](/img/structure/B1590481.png)








